molecular formula C25H31N5O3 B2817257 N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922556-67-0

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2817257
CAS No.: 922556-67-0
M. Wt: 449.555
InChI Key: RFNMCYJMZPHYQQ-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the 3-acetamidophenyl and 1-methylindolin-5-yl intermediates, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include acetic anhydride, indole derivatives, and pyrrolidine under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Uniqueness

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is unique due to its specific structural features, such as the presence of both indole and pyrrolidine moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-17(31)27-20-6-5-7-21(15-20)28-25(33)24(32)26-16-23(30-11-3-4-12-30)18-8-9-22-19(14-18)10-13-29(22)2/h5-9,14-15,23H,3-4,10-13,16H2,1-2H3,(H,26,32)(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNMCYJMZPHYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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